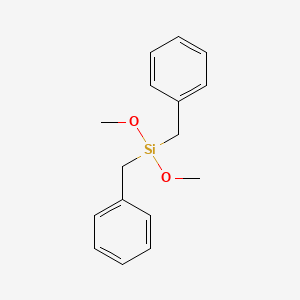
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of two methoxyphenyl groups attached to an indene-dione core, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Bis(4-methoxyphenyl)methanone and (4-bromophenyl)(phenyl)methanone are reacted with zinc powder in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction mixture is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane.
Step 2: The product from Step 1 is further reacted with bis(pinacolato)diboron, palladium(II) chloride (Pd(dppf)Cl2), and potassium acetate (KOAc) in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
-
Industrial Production Methods
- Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
-
Substitution
- The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
-
Common Reagents and Conditions
- Typical reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
-
Major Products Formed
- The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
-
Biology
- It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
-
Medicine
- The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying disease mechanisms.
-
Industry
- In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity.
-
Pathways Involved
- It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific biological context and target.
Comparación Con Compuestos Similares
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds such as 1H-Indene-1,3(2H)-dione, 2,2-bis(4-hydroxyphenyl)- and 1H-Indene-1,3(2H)-dione, 2,2-bis(4-chlorophenyl)- share structural similarities but differ in their substituent groups.
-
Uniqueness
- The presence of methoxy groups in 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
66064-61-7 |
|---|---|
Fórmula molecular |
C23H18O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2,2-bis(4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H18O4/c1-26-17-11-7-15(8-12-17)23(16-9-13-18(27-2)14-10-16)21(24)19-5-3-4-6-20(19)22(23)25/h3-14H,1-2H3 |
Clave InChI |
GQLYGAHCVICOGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
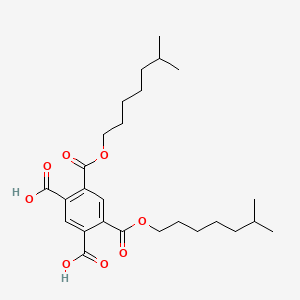

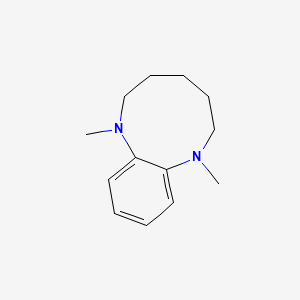
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

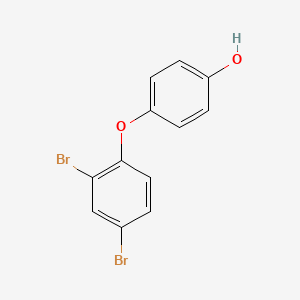

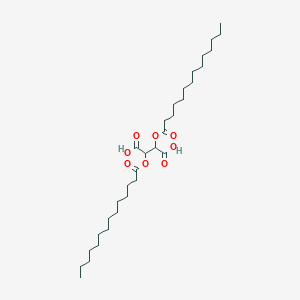


![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
